



# Technical Support Center: Keap1-Nrf2-IN-7 Experiments

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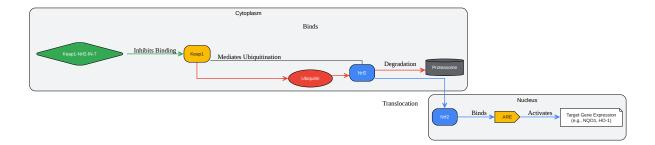
Compound of Interest		
Compound Name:	Keap1-Nrf2-IN-7	
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Welcome to the technical support center for researchers utilizing **Keap1-Nrf2-IN-7**, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (IC50 = 0.45  $\mu$ M). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid common artifacts and ensure the reliability of your experimental results.

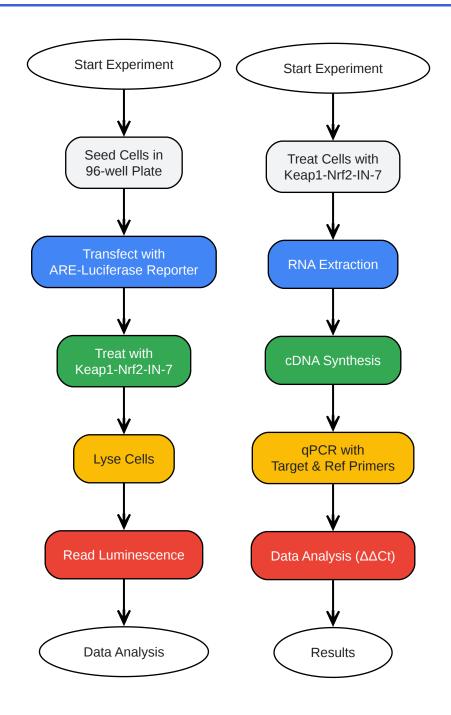
## **Understanding the Keap1-Nrf2 Signaling Pathway**

Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[1][2][3] In response to oxidative or electrophilic stress, Keap1 undergoes a conformational change, preventing it from targeting Nrf2 for degradation.[4][5] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those involved in antioxidant defense and detoxification.[3][4][6] **Keap1-Nrf2-IN-7** is a small molecule inhibitor that directly disrupts the interaction between Keap1 and Nrf2, mimicking the cellular stress response and leading to Nrf2 activation.[7][8]









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#### References

### Troubleshooting & Optimization





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